Cas no 1152972-73-0 (4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid)

4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(2,4,5-trichlorophenyl)-
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- MDL: MFCD11551056
- Inchi: 1S/C10H5Cl3N2O3/c11-4-1-6(13)7(2-5(4)12)15-3-8(16)9(14-15)10(17)18/h1-3,16H,(H,17,18)
- InChI Key: HEHODTXZHOSVAM-UHFFFAOYSA-N
- SMILES: N1(C2=CC(Cl)=C(Cl)C=C2Cl)C=C(O)C(C(O)=O)=N1
Computed Properties
- Exact Mass: 305.936575g/mol
- Monoisotopic Mass: 305.936575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 75.4Ų
Experimental Properties
- Density: 1.8±0.1 g/cm3
- Boiling Point: 496.1±45.0 °C at 760 mmHg
- Flash Point: 253.8±28.7 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB262779-1 g |
4-Hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid; . |
1152972-73-0 | 1g |
€497.50 | 2022-03-03 | ||
TRC | H954290-25mg |
4-Hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic Acid |
1152972-73-0 | 25mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058108-1g |
4-Hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid |
1152972-73-0 | 95% | 1g |
¥3254.0 | 2023-04-05 | |
Enamine | EN300-65398-0.25g |
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid |
1152972-73-0 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
Aaron | AR01AAA9-250mg |
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid |
1152972-73-0 | 95% | 250mg |
$221.00 | 2025-02-09 | |
Aaron | AR01AAA9-500mg |
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid |
1152972-73-0 | 95% | 500mg |
$398.00 | 2025-02-09 | |
1PlusChem | 1P01AA1X-100mg |
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid |
1152972-73-0 | 95% | 100mg |
$144.00 | 2025-03-19 | |
1PlusChem | 1P01AA1X-1g |
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid |
1152972-73-0 | 95% | 1g |
$448.00 | 2025-03-19 | |
1PlusChem | 1P01AA1X-250mg |
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid |
1152972-73-0 | 95% | 250mg |
$193.00 | 2025-03-19 | |
1PlusChem | 1P01AA1X-2.5g |
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid |
1152972-73-0 | 95% | 2.5g |
$960.00 | 2023-12-26 |
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid
Research Briefing on 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152972-73-0)
In recent years, the compound 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152972-73-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its unique trichlorophenyl substitution, has demonstrated promising biological activities, making it a subject of intensive investigation for potential therapeutic applications. The compound's structural features, including the carboxylic acid and hydroxyl functional groups, contribute to its reactivity and interaction with biological targets, positioning it as a valuable scaffold for drug development.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid. A 2023 study published in the Journal of Medicinal Chemistry explored its inhibitory effects on specific enzymes involved in inflammatory pathways. The research employed in vitro assays and molecular docking simulations to demonstrate the compound's high affinity for cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM, suggesting its potential as a novel anti-inflammatory agent. These findings are particularly relevant given the ongoing search for COX-2 inhibitors with improved safety profiles compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).
Further investigations into the compound's antimicrobial properties have revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported minimum inhibitory concentration (MIC) values ranging from 4-16 μg/mL against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and propidium iodide uptake assays. These results highlight the potential of 1152972-73-0 as a lead compound for developing new antimicrobial agents in an era of increasing antibiotic resistance.
The synthetic accessibility of 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid has also been a focus of recent research. A 2023 publication in Organic Process Research & Development described an optimized, scalable synthesis route with an overall yield of 68%. The improved protocol features a one-pot condensation-cyclization strategy that reduces the number of purification steps while maintaining high purity (>99% by HPLC). This advancement addresses previous challenges in large-scale production and could facilitate further pharmacological evaluation and structure-activity relationship (SAR) studies.
Emerging data suggest additional therapeutic potentials for this compound. Preliminary in vivo studies in rodent models have shown promising results in pain management and fever reduction, with efficacy comparable to standard NSAIDs but with reduced gastrointestinal toxicity. Moreover, computational analyses predict favorable drug-like properties, including moderate lipophilicity (logP ~2.1) and good solubility in physiological buffers. These characteristics, combined with the compound's synthetic tractability and demonstrated bioactivities, position 1152972-73-0 as a versatile scaffold for further medicinal chemistry optimization.
As research progresses, several key questions remain to be addressed regarding 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid. Future studies should focus on comprehensive toxicological profiling, detailed pharmacokinetic analysis, and further exploration of its molecular targets. The compound's potential for structural modification to enhance selectivity and reduce off-target effects also warrants investigation. With its unique combination of chemical properties and biological activities, 1152972-73-0 represents an exciting avenue for continued research in drug discovery and development.
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